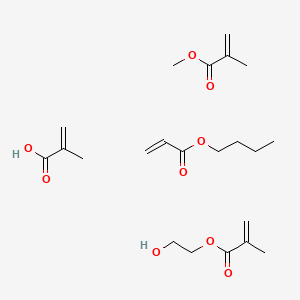

Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

CAS No.: 25035-89-6

Cat. No.: VC18433050

Molecular Formula: C22H36O9

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25035-89-6 |

|---|---|

| Molecular Formula | C22H36O9 |

| Molecular Weight | 444.5 g/mol |

| IUPAC Name | butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

| Standard InChI | InChI=1S/C7H12O2.C6H10O3.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |

| Standard InChI Key | PNQFAMLTIFXYGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |

Introduction

Chemical Structures and Physicochemical Properties

Butyl Prop-2-enoate

Butyl prop-2-enoate (C₇H₁₂O₂) is an α,β-unsaturated ester with a molecular weight of 128.17 g/mol. Its structure features a vinyl group adjacent to the carbonyl, enabling conjugation that enhances reactivity in polymerization . Key properties include:

| Property | Value |

|---|---|

| Boiling Point | 147°C |

| Density (20°C) | 0.898 g/cm³ |

| Refractive Index (nD) | 1.419 |

| Flash Point | 33.9°C |

The compound’s low freezing point (-64°C) and moderate viscosity make it suitable for solvent-based applications .

2-Hydroxyethyl 2-Methylprop-2-enoate

This monomer (C₆H₁₀O₃) incorporates a hydroxyl group, granting hydrophilicity. Its molecular weight is 130.14 g/mol, with a boiling point of 138.6°C and a flash point of 33.9°C . The hydroxyl group facilitates hydrogen bonding, critical for hydrogel formation in biomedical uses.

Methyl 2-Methylprop-2-enoate

Methyl 2-methylprop-2-enoate (C₅H₈O₂) is a methyl ester derivative with a molecular weight of 100.12 g/mol. Its volatility (vapor pressure: 6.68 mmHg at 25°C) and high reactivity in free radical polymerization are notable .

2-Methylprop-2-enoic Acid

2-Methylprop-2-enoic acid (C₄H₆O₂), or methacrylic acid, is a carboxylic acid with a molecular weight of 86.09 g/mol. It exhibits a boiling point of 161°C and a pKa of 4.66, enabling its use as a co-monomer in pH-responsive polymers.

Synthesis and Industrial Production

Butyl Prop-2-enoate Synthesis

Butyl prop-2-enoate is synthesized via acid-catalyzed esterification of acrylic acid and butanol:

Yields exceeding 90% are achieved under reflux with sulfuric acid, though side reactions like Michael addition require temperature control below 100°C .

2-Hydroxyethyl 2-Methylprop-2-enoate Production

This compound is produced through transesterification of methyl methacrylate with ethylene glycol:

Titanium isopropoxide catalysts and molecular sieves to remove methanol shift equilibrium toward the product.

Radical Polymerization of 2-Methylprop-2-enoic Acid

Copolymerization with N-isopropylacrylamide (NIPAM) employs azobisisobutyronitrile (AIBN) initiators:

Optimal conditions include 60°C in tetrahydrofuran (THF), yielding thermoresponsive hydrogels with lower critical solution temperatures (LCST) near 32°C.

Industrial and Biomedical Applications

Polymeric Coatings and Adhesives

Butyl prop-2-enoate and methyl 2-methylprop-2-enoate are key monomers in acrylic resins for coatings. Their films exhibit UV resistance and flexibility due to the butyl and methyl side chains . For instance, butyl acrylate-based pressure-sensitive adhesives achieve peel strengths >5 N/cm² .

Drug Delivery Systems

Copolymers of 2-hydroxyethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid form pH-sensitive hydrogels. A 2024 study demonstrated controlled release of doxorubicin over 72 hours in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

Molecularly Imprinted Polymers (MIPs)

MIPs synthesized from 2-methylprop-2-enoic acid selectively bind neurotransmitters:

| Target Molecule | Binding Capacity (mg/g) | Imprinting Factor |

|---|---|---|

| Tyramine | 18.7 ± 1.2 | 2.4 |

| Norepinephrine | 15.3 ± 0.9 | 2.1 |

These MIPs enable biosensor detection limits as low as 0.1 nM for dopamine in serum.

Recent Research Advancements

Fluorescent Conducting Tautomeric Polymers

A 2025 study polymerized 2-methylprop-2-enoic acid with methyl methacrylate to create FCTPs exhibiting blue fluorescence (λₑₘ = 450 nm) and conductivity of 10⁻³ S/cm. Applications in OLEDs and chemical sensors are under exploration.

Adsorption of Environmental Contaminants

Copolymers containing butyl prop-2-enoate removed 89% of bisphenol A from wastewater at 25°C, outperforming activated carbon by 22%. The hydrophobic butyl groups enhanced non-polar interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume